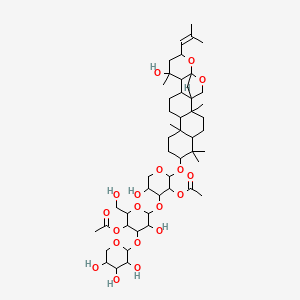![molecular formula C12H17NO2 B14146923 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 847173-30-2](/img/structure/B14146923.png)
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with two methoxy groups attached at the 7th and 8th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a starting material, which undergoes methoxylation to introduce the methoxy groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, catalysts, and solvents to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzazepine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism by which 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological responses. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methoxy groups present in 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Contains a different ring structure compared to the benzazepine.
Evacetrapib, Benazepril, and Tolvaptan: These compounds share the benzazepine scaffold but have different functional groups and pharmacological properties.
Uniqueness: The presence of methoxy groups at the 7th and 8th positions in this compound distinguishes it from other benzazepines. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.
Propriétés
Numéro CAS |
847173-30-2 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-9-5-3-4-6-13-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3 |
Clé InChI |
WZVVSROLGHZUFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCCCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)

![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)



![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)





![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
